molecular formula C6HCl3N2 B021694 2,5,6-Trichloronicotinonitrile CAS No. 40381-92-8

2,5,6-Trichloronicotinonitrile

Cat. No. B021694
CAS RN: 40381-92-8
M. Wt: 207.4 g/mol
InChI Key: FXYJHWZGUONOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like 2,5,6-Trichloronicotinonitrile are of interest due to their potential as precursors for carbon nitride materials, which are known for their stability, order, and applications in various fields including energy storage and luminescence. The synthesis and study of such compounds help in understanding their molecular structure, reactivity, and properties which are crucial for designing materials with specific functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from basic precursors to more complex structures. For instance, the synthesis of triazido-s-heptazine, a precursor to carbon nitride materials, involves the pyrolysis of NH4SCN followed by a series of reactions to introduce azido groups, showcasing the complex synthesis routes that could be similar to those for 2,5,6-Trichloronicotinonitrile (Miller, Swenson, & Gillan, 2004).

Molecular Structure Analysis

The molecular structure of these compounds reveals important information about their chemical behavior and potential applications. The planarity of the s-heptazine core and pi delocalization in C-N bonds, for example, are crucial for the photoluminescence properties of the compound, suggesting that similar structural features in 2,5,6-Trichloronicotinonitrile could contribute to unique properties (Miller, Swenson, & Gillan, 2004).

Chemical Reactions and Properties

Chemical reactions involving the nucleophilic substitution of chlorine atoms and the formation of new compounds through the interaction with other chemicals, such as malononitrile dimer, highlight the reactivity of chloro-nicotinonitrile derivatives. These reactions are pivotal for understanding the chemical behavior and potential for further functionalization of 2,5,6-Trichloronicotinonitrile (Dyadyuchenko et al., 2021).

Physical Properties Analysis

The physical properties such as crystallinity, melting points, and photoluminescence are directly related to the molecular structure. The packing of heptazine units into parallel, layered sheets contributes to the stability and luminescent properties, which can be correlated to the properties of 2,5,6-Trichloronicotinonitrile (Miller, Swenson, & Gillan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and the ability to undergo cycloaddition reactions, are fundamental for the application of these compounds in synthesis and material science. The formation of triazine-N-oxides through nitrosyl addition from tert-butyl nitrite to vinyl diazo compounds exemplifies the type of chemical transformations that might be applicable to 2,5,6-Trichloronicotinonitrile derivatives (De Angelis et al., 2021).

Scientific Research Applications

Biodegradation and Biotransformation

Research has shown the significance of understanding the metabolism of toxic compounds like explosives by microorganisms and plants for environmental pollutant management. This includes the study of plant genes involved in the detoxification of nitroaromatic compounds such as 2,4,6-trinitrotoluene, which shares structural similarities with 2,5,6-trichloronicotinonitrile (Rylott, Lorenz, & Bruce, 2011).

Chlorothalonil Biotransformation in Gastrointestinal Flora

The metabolism of chlorothalonil, a related compound, by digestive microflora highlights the role of intestinal bacteria in the transformation of similar chlorinated compounds, which may have implications for 2,5,6-trichloronicotinonitrile metabolism (Hillenweck et al., 1997).

Photoreactions and Electron Paramagnetic Resonance Studies

Studies on the decomposition of high-energy triazides like 2,4,6-triazidopyrimidine, which are structurally related to pyrimidines such as 2,5,6-trichloronicotinonitrile, have been conducted. These studies provide insights into the photodecomposition and formation of high-spin nitrenes, which could be relevant for understanding the behavior of 2,5,6-trichloronicotinonitrile (Chapyshev et al., 2014).

Detection of Nitroaromatic Compounds

The development of fluorescence sensing approaches for detecting nitroaromatic compounds like 2,4,6-trinitrophenol using graphitic carbon nitride nanosheets indicates potential applications in detecting similar compounds like 2,5,6-trichloronicotinonitrile (Rong et al., 2015).

Biotransformation of Explosives

Research on the microbial degradation of explosives such as 2,4,6-trinitrotoluene, related to 2,5,6-trichloronicotinonitrile, has provided insights into the potential biotransformation pathways and the role of microorganisms in pollutant management (Hawari et al., 2000).

Palladium-Catalyzed Amination

The use of palladium(0) in the regioselective C-2 amination of dichloronicotinonitriles suggests potential methods for the modification of 2,5,6-trichloronicotinonitrile to create useful derivatives (Delvare, Koza, & Morgentin, 2011).

Impact on Rice Production and Emission

Studies on the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine and its effects on rice yields and nitrogen losses indicate potential agricultural applications and environmental impacts of similar compounds like 2,5,6-trichloronicotinonitrile (Sun et al., 2015).

Aerobic Biodegradation by Bacillus cereus

Research on the degradation of 2,4,6-trinitrotoluene by Bacillus cereus isolated from contaminated soil provides insights into the aerobic biodegradation potential of similar nitroaromatic compounds like 2,5,6-trichloronicotinonitrile (Mercimek et al., 2013).

Nitrification and Denitrification Impact

The study of 2,4,6-trichlorophenol on simultaneous nitrification and denitrification processes provides insights into the potential environmental impact and degradation pathways of chlorinated compounds like 2,5,6-trichloronicotinonitrile (Tong et al., 2019).

Safety And Hazards

The safety information for 2,5,6-Trichloronicotinonitrile indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2,5,6-trichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJHWZGUONOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628842
Record name 2,5,6-Trichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trichloronicotinonitrile

CAS RN

40381-92-8
Record name 2,5,6-Trichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2,5,6-trichloronicotinamide (Method 45, 2.3 g, 10.2 mmol) in POCl3 (20 ml) was heated to 90° C. for 1 hour. The reaction was then cooled to room temperature, and the POCl3 was removed under vacuum. The resulting residue was taken up in DCM (50 ml) and ice water (50 ml) was then added, followed by the careful addition of an aqueous solution of Na2CO3 until pH 8 was achieved. The organic fraction was then dried over Na2SO4, filtered, and concentrated to give the title compound (2.1 g, 80%) which was used without further purification. 1H NMR (400 MHz, CD3OD) δ 8.54 (s, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 2,4,5,6-tetrachloronicotinonitrile (7.6 g, 31.4 mmol) in MeOH/THF (230 ml/230 ml) was added zinc dust (4.0 g, 62.8 mmol) slowly at 0° C. and the saturated NH4Cl solution (105 ml) and the mixture was stirred for 30 minutes. TLC indicated that the reaction is complete. Saturated NH4OAc solution (180 ml) was added to the mixture and the mixture was allowed to stir at room temperature for 30 minutes. The mixture was filtered and was washed with EtOAc (500 ml). The filtrate was washed with brine and dried and concentrated to give a solid. ISCO column purification gave the title compound (4.63 g, 71%). 1H NMR (CDCl3): δ 8.97 (s, 1H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,6-Trichloronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,5,6-Trichloronicotinonitrile
Reactant of Route 3
Reactant of Route 3
2,5,6-Trichloronicotinonitrile
Reactant of Route 4
Reactant of Route 4
2,5,6-Trichloronicotinonitrile
Reactant of Route 5
Reactant of Route 5
2,5,6-Trichloronicotinonitrile
Reactant of Route 6
Reactant of Route 6
2,5,6-Trichloronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.